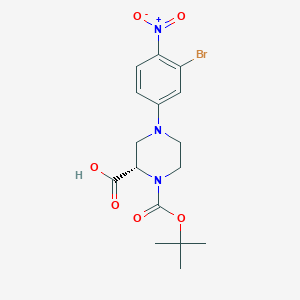![molecular formula C14H29NO3 B13732508 Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- CAS No. 212335-62-1](/img/structure/B13732508.png)
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- is an organic compound with the molecular formula C14H29NO3 and a molecular weight of 259.38 g/mol. It is known for its white or light yellow solid appearance and has a melting point of 48-52°C and a boiling point of 390°C . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- involves the reaction of neodecanoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a model compound in studying amide bond formation and hydrolysis.
Medicine: Research explores its potential use in drug delivery systems due to its biocompatibility.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved may include amide bond hydrolysis and subsequent reactions that modify the compound’s structure and activity .
Comparaison Avec Des Composés Similaires
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- can be compared with other similar compounds such as:
Decanamide: Lacks the hydroxyethoxyethyl group, making it less hydrophilic.
N-decanoyl ethanolamine: Contains an ethanolamine group instead of the hydroxyethoxyethyl group, affecting its solubility and reactivity.
N-(2-hydroxyethyl)decanamide: Similar structure but with different functional groups, leading to variations in chemical behavior and applications. The uniqueness of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- lies in its specific functional groups that confer distinct chemical properties and applications.
Propriétés
Numéro CAS |
212335-62-1 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
2,3-diethyl-N-[2-(2-hydroxyethoxy)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C14H29NO3/c1-5-12(11(3)4)13(6-2)14(17)15-7-9-18-10-8-16/h11-13,16H,5-10H2,1-4H3,(H,15,17) |
Clé InChI |
GNEIQKMHZNTNBR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)C)C(CC)C(=O)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



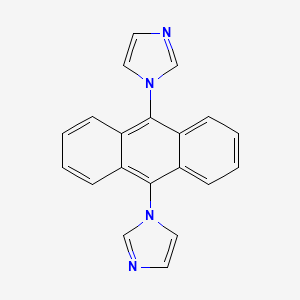
![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)
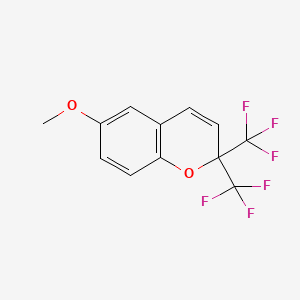
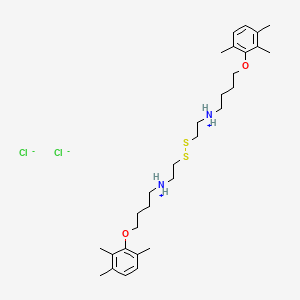

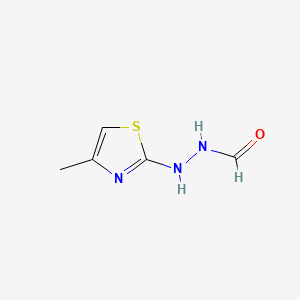
![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
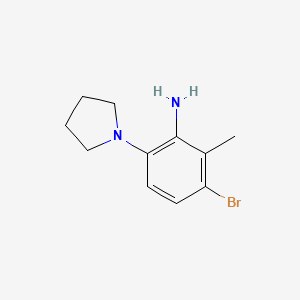
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
